molecular formula C19H14F2N6O2 B2430365 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 941874-99-3

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2430365
CAS RN: 941874-99-3
M. Wt: 396.358
InChI Key: CADRUSJEJWYTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H14F2N6O2 and its molecular weight is 396.358. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiplasmodial Properties

Research on related compounds such as N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has revealed potential in vitro antiplasmodial properties. These compounds, synthesized through a series of chemical reactions, showed biological activity against Plasmodium falciparum, suggesting a possible mode of action against the plasmodial parasite through the inhibition of the parasite lactate dehydrogenase ((Mphahlele, Mmonwa, & Choong, 2017)).

Antimicrobial and Cytotoxic Activity

Similarly structured compounds, such as 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, have been evaluated for their antibacterial and cytotoxic properties. These compounds, derived from 1-methyl-1H-benzimidazol-2-amine, displayed notable antibacterial activity against various strains and demonstrated cytotoxic activity in vitro, highlighting their potential in antimicrobial and cancer research (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Anticancer Agents

Compounds with a similar molecular structure, specifically N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and evaluated for their anticancer activity. These compounds showed high selectivity and apoptosis-inducing properties in A549 human lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Molecular Docking and Photovoltaic Efficiency

Another related study focused on benzothiazolinone acetamide analogs, exploring their vibrational spectra, electronic properties, and their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, indicating their suitability for photovoltaic applications. Moreover, molecular docking studies suggested that one of the compounds had a significant binding affinity, further emphasizing the diverse applications of such molecules (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O2/c1-10-17(12-4-2-3-5-15(12)23-10)18(28)19(29)22-9-16-24-25-26-27(16)11-6-7-13(20)14(21)8-11/h2-8,23H,9H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADRUSJEJWYTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.